molecular formula C10H19N B15362099 2,2,6,6-Tetramethyl-4-methylenepiperidine

2,2,6,6-Tetramethyl-4-methylenepiperidine

Cat. No.: B15362099
M. Wt: 153.26 g/mol
InChI Key: XLISNDFVWLZXMW-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-methylenepiperidine is a chemical compound with the molecular formula C9H19N. It is a derivative of piperidine, characterized by the presence of four methyl groups and a methylene bridge. This compound is known for its unique structural properties and its utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-methylenepiperidine typically involves the reaction of piperidine with formaldehyde and a suitable reducing agent. The reaction conditions include the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that involves the initial formation of a piperidine derivative, followed by the introduction of methyl groups and the methylene bridge. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-4-methylenepiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are used.

  • Substitution: Nucleophiles like halides and alkyl groups are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-methylenepiperidine is widely used in scientific research due to its unique properties. It finds applications in:

  • Chemistry: As a base in organic synthesis and as a reagent in various chemical reactions.

  • Biology: In the study of enzyme mechanisms and as a potential inhibitor.

  • Medicine: In the development of pharmaceuticals and as a component in drug formulations.

  • Industry: In the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It acts as a base, facilitating various chemical reactions by accepting protons. The specific mechanism of action depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-methylenepiperidine is compared with other similar compounds, such as:

  • 2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the methylene bridge.

  • 4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of the methylene bridge.

  • 1,2,2,6,6-Pentamethylpiperidine: Has an additional methyl group.

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,2,6,6-tetramethyl-4-methylidenepiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-9(2,3)11-10(4,5)7-8/h11H,1,6-7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLISNDFVWLZXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)CC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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